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Compound of Interest

Compound Name: 3-(Methylthio)propylamine

Cat. No.: B146394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-
(Methylthio)propylamine (CAS No: 4104-45-4), a primary amino compound and organic

sulfide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: 3-methylsulfanylpropan-1-amine[1]

Molecular Formula: C₄H₁₁NS[1]

Molecular Weight: 105.20 g/mol [1]

SMILES: CSCCCN[1]

Appearance: Clear, colorless to slightly yellow liquid.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-(Methylthio)propylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

Data not available in

search results

Data not available in

search results
-NH₂ (Amine)

Data not available in

search results

Data not available in

search results

Data not available in

search results

-CH₂-NH₂ (Methylene

adjacent to amine)

Data not available in

search results

Data not available in

search results

Data not available in

search results

-S-CH₂- (Methylene

adjacent to sulfur)

Data not available in

search results

Data not available in

search results

Data not available in

search results

-CH₂- (Central

methylene)

Data not available in

search results

Data not available in

search results

Data not available in

search results
S-CH₃ (Methyl)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available in search results -CH₂-NH₂

Data not available in search results -S-CH₂-

Data not available in search results -CH₂-

Data not available in search results S-CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

Data not available in search

results

Data not available in search

results
N-H stretch (primary amine)

Data not available in search

results

Data not available in search

results
C-H stretch (aliphatic)

Data not available in search

results

Data not available in search

results
N-H bend (scissoring)

Data not available in search

results

Data not available in search

results
C-N stretch

Data not available in search

results

Data not available in search

results
C-S stretch

Mass Spectrometry (MS)
GC-MS Fragmentation Data

Mass-to-Charge (m/z) Relative Intensity (%)

105 13.81

100 35.34

86 100

75 14.81

LC-MS Fragmentation Data (Precursor m/z: 106.0688)

Mass-to-Charge (m/z) Relative Intensity (%)

89.04252 100

66.21632 0.70

61.01139 34.08

58.06602 3.22
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 3-(Methylthio)propylamine is prepared by dissolving the

analyte in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration typically

ranging from 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane

(TMS), is added for chemical shift calibration.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped

with a proton and carbon probe is utilized.

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse experiment is used.

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.

Spectral Width: A spectral width of approximately 15 ppm is used.

¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to

simplify the spectrum and enhance sensitivity.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Spectral Width: A spectral width of approximately 200-250 ppm is used.
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Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier

transformation, followed by phase and baseline correction. The chemical shifts are

referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like 3-(Methylthio)propylamine, the spectrum is

typically acquired neat (undiluted). A small drop of the sample is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of

the sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Parameters:

Spectral Range: The spectrum is typically recorded in the mid-infrared region, from 4000

to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The acquired interferogram is converted to a spectrum via Fourier

transformation. A background spectrum (of the empty sample holder or clean ATR crystal) is

recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and

accessory-related absorptions.

Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS):

Gas Chromatography (GC): A small volume of a dilute solution of 3-
(Methylthio)propylamine in a volatile organic solvent (e.g., dichloromethane or methanol)

is injected into the GC. The compound is separated from the solvent and any impurities on

a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to

ramp from a low initial temperature to a final temperature to ensure good separation.
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Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically by Electron Ionization (EI) at 70 eV.

Sample Introduction and Ionization (LC-MS):

Liquid Chromatography (LC): A solution of the analyte is injected into the LC system and

separated on a suitable column (e.g., a C18 column). The mobile phase composition is

optimized for good chromatographic separation.

Ionization: The eluent from the LC is introduced into the mass spectrometer, and the

analyte is ionized using an appropriate technique such as Electrospray Ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-(Methylthio)propylamine.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-(Methylthio)propylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146394#spectroscopic-data-of-3-methylthio-
propylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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